molecular formula C10H17N3O3 B14420970 Urea, N'-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- CAS No. 81202-18-8

Urea, N'-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl-

Cat. No.: B14420970
CAS No.: 81202-18-8
M. Wt: 227.26 g/mol
InChI Key: MZXMZZNAUBWWPV-UHFFFAOYSA-N
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Description

Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is a synthetic organic compound with a unique structure that includes an isoxazole ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- typically involves the reaction of isoxazole derivatives with urea under specific conditions. One common method involves the use of trimethyl orthoformate and urea to form the desired compound . The reaction conditions often require a base such as potassium hydroxide to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The isoxazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the isoxazole ring.

Scientific Research Applications

Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The hydroxyl group and the isoxazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N’-(5-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolyl)-N,N-dimethyl- is unique due to the presence of the isoxazole ring, which imparts specific chemical properties and reactivity

Properties

CAS No.

81202-18-8

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

3-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2-oxazol-3-yl]-1,1-dimethylurea

InChI

InChI=1S/C10H17N3O3/c1-10(2,6-14)7-5-8(12-16-7)11-9(15)13(3)4/h5,14H,6H2,1-4H3,(H,11,12,15)

InChI Key

MZXMZZNAUBWWPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=NO1)NC(=O)N(C)C

Origin of Product

United States

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